
2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol
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Overview
Description
2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol is a chemical compound with a unique structure that includes a pyridine ring substituted with amino, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol typically involves the reaction of 3-amino-2-methoxy-6-methylpyridine with appropriate reagents to introduce the propan-2-ol group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .
Scientific Research Applications
Biological Activities
Research indicates that 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol possesses several biological activities, including:
1. Antimicrobial Properties
- The compound has been studied for its potential antimicrobial effects against various pathogens. Its structural features may enhance its interaction with microbial enzymes or cell membranes, leading to inhibition of growth.
2. Neuroprotective Effects
- Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to cross the blood-brain barrier is under investigation.
3. Anti-inflammatory Activity
- There is growing interest in the anti-inflammatory properties of this compound, which could be beneficial in treating conditions characterized by chronic inflammation.
Pharmaceutical Development
Due to its diverse biological activities, this compound is being explored as a lead compound for drug development. It could serve as a scaffold for synthesizing new pharmacologically active molecules targeting specific diseases.
Cosmetic Formulations
The compound's properties make it a candidate for use in cosmetic formulations aimed at skin health and protection. Its potential anti-inflammatory and antimicrobial effects could enhance the efficacy of skincare products.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting its potential as a natural preservative in food and cosmetic products.
Case Study 2: Neuroprotective Mechanisms
Research conducted on neuronal cell lines demonstrated that treatment with this compound resulted in reduced oxidative stress markers. This suggests that it may protect neurons from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
2-Amino-3-methylpyridine: Similar structure but lacks the methoxy and propan-2-ol groups.
2-Methoxy-6-methylpyridine: Lacks the amino and propan-2-ol groups.
3-Amino-2-methoxypyridine: Lacks the methyl and propan-2-ol groups.
Uniqueness: 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol is unique due to the combination of functional groups that provide distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol, also known by its CAS number 302933-95-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C10H16N2O2, with a molecular weight of 196.25 g/mol. It possesses a predicted boiling point of approximately 349.6 °C and a density of 1.135 g/cm³ .
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in pharmacology. Its structure suggests potential roles as an enzyme inhibitor and neuroprotective agent. Notably, compounds with similar structures have been implicated in the inhibition of nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses.
- Enzyme Inhibition : The compound may inhibit iNOS, thereby modulating inflammatory pathways.
- Neuroprotective Effects : It may influence neurotransmitter systems, contributing to neuroprotection.
Cytotoxicity Studies
A study assessed the cytotoxic effects of related compounds on various cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against gastric adenocarcinoma (AGS) cells, with IC50 values around 53.02 µM .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 4b | AGS | 53.02 |
Compound 4c | A172 | 63.385 |
Antimicrobial Activity
Research has also evaluated the antimicrobial properties of related compounds against several microbial strains, including E. coli and S. aureus. However, the tested compounds did not show significant Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) activity within the concentration range studied .
Case Studies
- In Vitro Studies : In vitro assessments indicated that the compound could induce necrosis in AGS and A172 cell lines after specific incubation periods, as evidenced by flow cytometry and microscopic observations .
- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that the compound may interact with various biological targets, enhancing its potential as a drug candidate .
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other structurally similar compounds.
Compound Name | Structure | Notable Features |
---|---|---|
3-Amino-2-methoxy-pyridine | Structure | Anti-inflammatory properties |
6-Methylpyridin-4-amines | Structure | Potential kinase inhibitors |
4-Methylpyridinamine | Structure | Used in organic synthesis |
This table highlights how structural variations can lead to different biological activities and therapeutic potentials.
Properties
CAS No. |
302933-95-5 |
---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(3-amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C10H16N2O2/c1-6-5-7(10(2,3)13)8(11)9(12-6)14-4/h5,13H,11H2,1-4H3 |
InChI Key |
HGULDOVOQYEEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC)N)C(C)(C)O |
Origin of Product |
United States |
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